![molecular formula C15H14ClNO4S B2704140 N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine CAS No. 360571-16-0](/img/structure/B2704140.png)
N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine
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Description
N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as CGP 28237 and has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Design and Synthesis of Inhibitors
Research into compounds similar to N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine often focuses on the design and synthesis of inhibitors for specific biological targets. For example, the study by Lindsley et al. (2006) explores the development of Glycine Transporter-1 (GlyT1) inhibitors, which are derived from a series of benzamides and have implications for neurological disorders (Lindsley et al., 2006). This line of research highlights the potential for chemical compounds to impact therapeutic strategies for diseases.
Specific Solvation for Chemoselective Reactions
The study by Penso et al. (2003) investigates the solvation effects for the N-chemoselective arylsulfonylation of amino acid esters, demonstrating how specific solvents and conditions can influence chemoselectivity in synthesis processes (Penso et al., 2003). This research area is crucial for developing efficient and selective synthetic routes in pharmaceutical and chemical industries.
Environmental Behavior and Treatment
Krause and Schöler's (2000) study on the behavior of N-(phenylsulfonyl)-glycine and related compounds in a sewage treatment plant provides insights into the environmental fate of chemical substances. It highlights the challenges and considerations in treating chemical pollutants (Krause & Schöler, 2000). Understanding the environmental pathways and degradation mechanisms of synthetic compounds is essential for assessing their ecological impact and developing strategies for pollution control.
Herbicide Resistance and Agricultural Implications
Research into the molecular basis of glyphosate resistance by Pollegioni et al. (2011) explores how genetic modifications can confer herbicide resistance to plants. This has significant implications for agricultural practices, weed management, and the sustainability of crop production (Pollegioni et al., 2011). Such studies are critical for understanding the interactions between agricultural chemicals and biological systems, leading to the development of more effective and sustainable agricultural technologies.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-9-12(16)7-8-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZHFBYAPZFWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine |
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